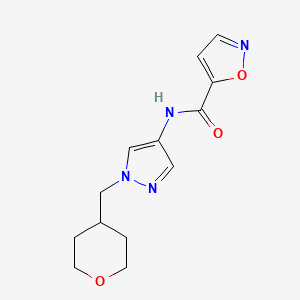![molecular formula C12H6BrFN2O B2549671 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 1536142-91-2](/img/structure/B2549671.png)
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic molecule that contains an oxazole ring fused to a pyridine ring, with a bromo-fluorophenyl group attached. This structure is related to various compounds that have been synthesized and studied for their potential applications in different fields, including as fluorescent sensors, organic semiconductors, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves one-pot reactions, as seen in the synthesis of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine using a Willgerodt–Kindler reaction , and the synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines catalyzed by phenylboronic acid-NaCN . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the structure of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine was confirmed using photophysical studies and cyclic voltammetry . Similarly, the structure of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines was elucidated using spectroscopic characterization, DFT analysis, and single-crystal X-ray diffraction experiments . These studies provide insights into the planarity and electronic communication within the molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be diverse. For example, the fluorophore mentioned in paper exhibits a 'turn-off' response to certain metal ions and a ratiometric response to protons, suggesting its use as a sensor. The compounds synthesized in paper show different photophysical properties depending on the substituents, which could be exploited in the development of organic semiconductors.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The photophysical properties, such as absorption and excitation spectra, and fluorescence quantum yields, are dependent on the nature of the substituents and the overall molecular conformation . The presence of electron-donating or withdrawing groups can significantly affect these properties, as can the planarity of the molecule and the ability to form hydrogen bonds .
Scientific Research Applications
Fluorescent Sensors and Water Pollution Monitoring
Darabi et al. (2016) synthesized a fluorophore with a planar structure using a one-pot Willgerodt–Kindler reaction, potentially applicable to various dithiazolopyridines. This compound exhibited a 'turn-off' response to Cu2+ and Fe3+ ions and a new emission wavelength-ratiometric response to H+ ions, suggesting potential as a sensor for water pollution by these ions. This indicates that derivatives of oxazolo[4,5-b]pyridine could have applications in environmental monitoring and pollution detection Darabi et al., 2016.
Organic Semiconductors
Briseño-Ortega et al. (2018) reported the synthesis of a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), showing that the absorption and excitation spectra of these compounds depend on the substituents in the phenyl ring. Their fluorescence quantum yields were associated with the donor strength and the position of the substituents, suggesting their potential application as organic semiconductors Briseño-Ortega et al., 2018.
Antimicrobial Activity
Celik et al. (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. Their studies showed that some derivatives exhibited significant activity against various bacteria and fungi strains, indicating their potential as antimicrobial agents. This suggests that modifications to the oxazolo[4,5-b]pyridine core could yield compounds with beneficial properties for combating microbial infections Celik et al., 2021.
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-6-7(3-4-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCEIJWMSRGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

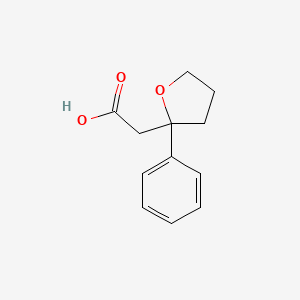
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)
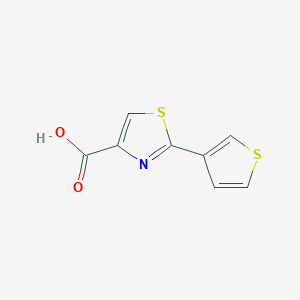


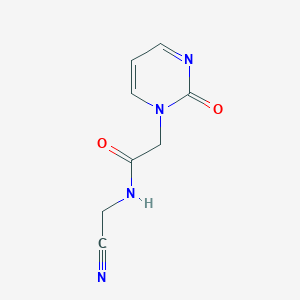
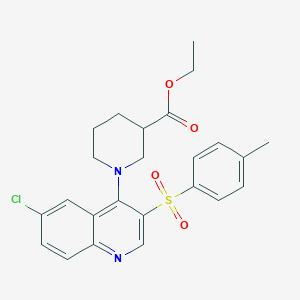
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)
